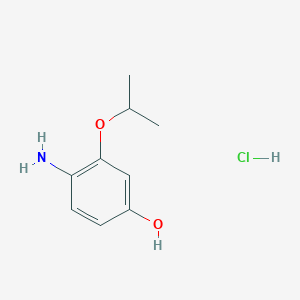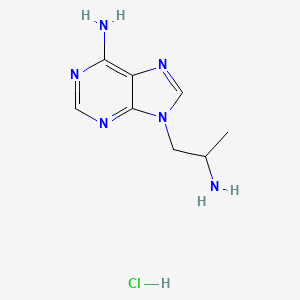
4-Amino-3-(propan-2-yloxy)phenol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Amino-3-(propan-2-yloxy)phenol hydrochloride is represented by the formula C9H14ClNO2. The InChI code for a similar compound, 2-amino-3-(4-isopropoxyphenyl)propanoic acid hydrochloride, is 1S/C12H17NO3.ClH/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H .Scientific Research Applications
Biochemistry Applications
4-Amino-3-(propan-2-yloxy)phenol hydrochloride: is a compound with potential applications in biochemistry research. Its structure suggests that it could be involved in the study of enzyme-substrate interactions, particularly those involving phenolic substrates. The isopropoxy group may mimic biological molecules that interact with enzymes or receptors, making it a valuable tool for understanding molecular recognition processes .
Pharmacology Applications
In pharmacology, this compound could be used to synthesize novel drug candidates. The presence of an amino group and a phenol moiety indicates that it could serve as a precursor for compounds with analgesic or anti-inflammatory properties. Researchers might explore its use in creating prodrugs that enhance the delivery and efficacy of existing medications .
Organic Synthesis
“4-Amino-3-(propan-2-yloxy)phenol hydrochloride” can be a versatile intermediate in organic synthesis. Its functional groups are amenable to various chemical reactions, such as acylation, phosphorylation, or sulfonation, which are fundamental in synthesizing complex organic molecules. It could be particularly useful in constructing heterocyclic compounds that are prevalent in many pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound’s unique structure could be utilized in developing new chromatographic methods or as a standard in mass spectrometry. Its ability to form stable derivatives could be exploited in quantitative analysis, helping to detect and measure phenolic compounds in complex mixtures .
Materials Science
The compound’s properties suggest potential applications in materials science. For instance, it could be used to modify the surface properties of polymers or as a building block for creating novel polymeric materials with specific functionalities, such as enhanced thermal stability or electrical conductivity .
Environmental Science
“4-Amino-3-(propan-2-yloxy)phenol hydrochloride” might find applications in environmental science as well. It could be investigated for its ability to bind to pollutants or heavy metals, contributing to the development of new materials for water purification or soil remediation .
properties
IUPAC Name |
4-amino-3-propan-2-yloxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(2)12-9-5-7(11)3-4-8(9)10;/h3-6,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUCSHORKNJXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride](/img/structure/B1445778.png)

